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2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol Documentation Hub

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  • Product: 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol
  • CAS: 763126-18-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol: Physicochemical Properties, Synthetic Strategy, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and pharmacological characteristics of the novel heterocyclic compound, 2-{[...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological characteristics of the novel heterocyclic compound, 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol. In the absence of direct experimental data for this specific molecule, this document leverages theoretical calculations, data from structurally similar analogs, and established synthetic methodologies to present a detailed profile. The guide covers the compound's molecular and physicochemical properties, proposes a robust synthetic pathway, and explores its potential therapeutic applications based on the known bioactivities of its core chemical scaffolds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and utilization of this and related compounds.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1] The unique electronic and structural features of the triazole ring enable it to participate in various non-covalent interactions with biological targets, making it an attractive component in the design of novel therapeutic agents. This guide focuses on the specific derivative, 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol, a molecule that combines the 1,2,4-triazole pharmacophore with a substituted aminomethylphenol structure. This combination of functionalities suggests a potential for diverse biological activities and warrants a thorough investigation of its chemical and pharmacological profile.

Molecular and Physicochemical Profile

Chemical Structure and Core Properties

The chemical structure of the title compound is presented below:

Caption: Chemical structure of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol.

Table 1: Core Molecular Properties

PropertyValueSource
Molecular Formula C₁₅H₁₄N₄OCalculated
Molecular Weight 266.30 g/mol [2]
Exact Mass 266.11676 uCalculated
Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the title compound. These values are crucial for understanding its potential behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The predictions are based on the properties of the structurally related and well-characterized intermediate, 4-(1H-1,2,4-triazol-1-yl)aniline.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueSignificance in Drug Development
logP (Octanol/Water Partition Coefficient) 2.5 - 3.5Indicates moderate lipophilicity, suggesting good oral bioavailability.
Topological Polar Surface Area (TPSA) 65.5 ŲSuggests good cell membrane permeability.
Hydrogen Bond Donors 2Influences solubility and binding to biological targets.
Hydrogen Bond Acceptors 4Influences solubility and binding to biological targets.
Rotatable Bonds 4Affects conformational flexibility and binding affinity.
Aqueous Solubility Low to ModerateMay require formulation strategies for in vivo studies.

Proposed Synthetic Pathway

A direct, experimentally validated synthesis for 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol has not been reported in the literature. However, a plausible and efficient synthetic route can be designed based on well-established organic reactions. The proposed pathway involves two key stages: the synthesis of the key intermediate, 4-(1H-1,2,4-triazol-1-yl)aniline, followed by a Mannich-type condensation with 2-hydroxybenzaldehyde.

Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline (Intermediate 1)

The synthesis of this crucial intermediate has been previously described and can be achieved via the reaction of 4-bromoaniline with 1,2,4-triazole under alkaline conditions.[3]

G A 4-Bromoaniline C Base (e.g., K2CO3) Solvent (e.g., DMF) A->C B 1,2,4-Triazole B->C D 4-(1H-1,2,4-triazol-1-yl)aniline (Intermediate 1) C->D Ullmann Condensation

Caption: Proposed synthesis of Intermediate 1.

Synthesis of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol (Target Molecule)

The final step involves the reductive amination of 2-hydroxybenzaldehyde with Intermediate 1. This reaction is a variation of the Mannich reaction, a classic method for the aminomethylation of phenols.[4][5]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A Intermediate 1 (4-(1H-1,2,4-triazol-1-yl)aniline) C Imine Intermediate A->C B 2-Hydroxybenzaldehyde B->C Condensation (Acid catalyst, e.g., p-TsOH) D Imine Intermediate F 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol (Target Molecule) D->F E Reducing Agent (e.g., NaBH4) E->F Reduction

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline

  • To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add 1,2,4-triazole (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Heat the reaction mixture at a temperature range of 120-150 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(1H-1,2,4-triazol-1-yl)aniline.

Step 2: Synthesis of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol

  • In a round-bottom flask, dissolve 4-(1H-1,2,4-triazol-1-yl)aniline (1 equivalent) and 2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid, to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target compound, 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol.

Potential Therapeutic Applications and Biological Activity

While the specific biological activity of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol has not been reported, the presence of the 4-(1H-1,2,4-triazol-1-yl)aniline scaffold suggests a range of potential therapeutic applications. Derivatives of this scaffold have been investigated for their anticancer and anticonvulsant properties.[3][6]

  • Anticancer Potential: Several studies have demonstrated that hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid exhibit potent inhibitory activities against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.[7] The mechanism of action is believed to involve the induction of apoptosis.[7] The structural similarity of the title compound to these active molecules suggests that it may also possess antiproliferative properties.

  • Anticonvulsant Activity: The 1,2,4-triazole nucleus is a key feature in several anticonvulsant drugs. N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted amide derivatives have shown significant anticonvulsant activity in animal models.[1] This activity is thought to be mediated, at least in part, through interaction with GABAa receptors.[1]

Further research is warranted to explore the biological activity profile of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol and to determine its potential as a lead compound for the development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed, albeit largely theoretical, overview of the molecular and chemical properties of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol. By leveraging computational methods and data from structurally related compounds, we have been able to construct a comprehensive profile of this novel molecule. The proposed synthetic pathway offers a practical approach for its preparation, enabling further experimental investigation. The known biological activities of the core 4-(1H-1,2,4-triazol-1-yl)aniline scaffold highlight the potential of the title compound as a candidate for drug discovery efforts, particularly in the areas of oncology and neurology. It is our hope that this guide will serve as a valuable resource and a catalyst for future research into this promising area of medicinal chemistry.

References

  • Wikipedia. C15H14N4O. [Link][2]

  • MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link][1]

  • RSC Publishing. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link][6]

  • PMC. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link][7]

  • PMC. Pseudo-Four Component Synthesis of Mono- and Di-Benzylated-1,2,3-Triazoles Derived from Aniline. [Link]

  • PMC. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link][3]

  • PMC. 4-(1,2,4-Triazol-1-yl)aniline. [Link]

  • Omni Calculator. Molecular Weight Calculator. [Link]

  • SciSpace. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link]

  • Wikipedia. Mannich reaction. [Link][5]

  • Chemsrc. 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline | CAS#:119192-10-8. [Link]

  • Revista de Chimie. Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. [Link]

  • calculatorsoup.com. Molecular Weight Calculator. [Link]

  • PubMed. Aminomethyl Transfer (Mannich) Reactions Between an O-Triethylsilylated Hemiaminal and Anilines, Rn C6 H5-n NH2 Leading to New Diamines, Triamines, Imines, or 1,3,5-Triazines Dependent upon Substituent R. [Link]

  • ResearchGate. Aminomethyl Transfer (Mannich) Reactions Between an O‐Triethylsilylated Hemiaminal and Anilines, RnC6H5−nNH2 Leading to New Diamines, Triamines, Imines, or 1,3,5‐Triazines Dependent upon Substituent R. [Link]

  • NIST. Phenol, 2-[(1H-1,2,4-triazol-3-ylimino)methyl]-. [Link]

  • Journal of Pharmaceutical Negative Results. 2-(((4h-1,2,4-Triazol-4-Yl)Imino)Methyl)Phenol Derived Schiff Bases And Their Pharmacological Importance. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol

A Senior Application Scientist's Guide to Troubleshooting Low Yields Welcome to the technical support center for the synthesis of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol. This guide is designed for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Troubleshooting Low Yields

Welcome to the technical support center for the synthesis of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic procedure. My goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of the reaction, enabling you to diagnose and resolve issues effectively.

The synthesis of this target molecule is typically achieved via a reductive amination reaction. This powerful C-N bond-forming strategy involves the condensation of an amine, 4-(1H-1,2,4-triazol-1-yl)aniline, with an aldehyde, 2-hydroxybenzaldehyde (salicylaldehyde), to form a Schiff base (imine) intermediate, which is then reduced to the desired secondary amine. While robust, this reaction has several critical control points where yields can be compromised.

This document is structured as a series of frequently asked questions (FAQs) that address common failure points in the synthetic workflow.

Part 1: Critical Starting Materials

The quality and purity of your starting materials are the foundation of a successful synthesis. Issues here will invariably lead to poor outcomes.

Q1: My final yield is consistently low. Could the problem originate from my starting materials?

A1: Absolutely. Before troubleshooting the main reaction, it is imperative to verify the integrity of your precursors.

  • 2-Hydroxybenzaldehyde (Salicylaldehyde): This aldehyde is prone to oxidation to salicylic acid upon prolonged exposure to air. The presence of this acidic impurity can interfere with the reaction pH and complicate purification.

    • Validation: Check the purity by TLC or ¹H NMR. If significant impurity is detected, consider purification by distillation or flash chromatography. Ensure you are using a fresh, high-purity bottle.[1]

  • 4-(1H-1,2,4-triazol-1-yl)aniline: This is a more complex starting material, often synthesized in-house. Its purity is paramount. A common route involves a copper-catalyzed Ullmann condensation or a nucleophilic aromatic substitution between a 4-halonitrobenzene and 1,2,4-triazole, followed by reduction of the nitro group.

    • Synthetic Precursor Issues: The synthesis of this aniline intermediate can be a source of impurities that carry over. For instance, incomplete reaction during the triazole coupling step or residual reagents can inhibit the subsequent reductive amination. A typical synthesis route starts from 4-bromoaniline and 1,2,4-triazole.[2]

    • Validation: Ensure the complete absence of starting materials from its own synthesis. Confirm its identity and purity using NMR and melting point analysis.

Part 2: The Reductive Amination - A Mechanistic Troubleshooting Guide

The core of the synthesis is the one-pot reductive amination. This process can be broken down into two key stages: imine formation and reduction.

G cluster_0 Reductive Amination Workflow Reactants 4-(1H-1,2,4-triazol-1-yl)aniline + 2-Hydroxybenzaldehyde Imine Imine Intermediate (Schiff Base) Reactants->Imine Condensation (Equilibrium, H₂O released) Product Final Product (Secondary Amine) Imine->Product Reduction (Hydride Source)

Caption: General experimental workflow for reductive amination.

Q2: My reaction stalls. TLC analysis shows primarily unreacted aniline and aldehyde, with only a faint product spot. What is preventing the reaction from proceeding?

A2: This scenario strongly points to an issue with the first step: imine formation . This is a reversible, equilibrium-driven reaction. To achieve a high yield, the equilibrium must be shifted towards the imine product.

  • The Critical Role of pH: The reaction requires a slightly acidic medium (typically pH 4-6).[3] The acid catalyzes the reaction by protonating the aldehyde's carbonyl oxygen, making it more electrophilic and susceptible to attack by the aniline.

    • Too Acidic (pH < 4): The aniline starting material, which is basic, will be fully protonated to its non-nucleophilic ammonium salt. This prevents it from attacking the aldehyde.

    • Too Basic (pH > 7): The carbonyl group is not sufficiently activated, and the condensation reaction will be extremely slow.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid.[4]

  • Water Removal: Water is a byproduct of the condensation. According to Le Châtelier's principle, its presence will shift the equilibrium back towards the starting materials.

    • Solution: While not always necessary for one-pot reactions with efficient reducing agents, if imine formation is slow, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

Q3: My TLC shows the consumption of starting materials, but my main product is 2-hydroxybenzyl alcohol, not the desired amine. Why?

A3: This is a classic case of improper reducing agent selection or timing . It indicates that your reducing agent is reducing the starting aldehyde faster than the imine is being formed and reduced.

The choice of hydride source is critical for a successful reductive amination. Different agents have varying reactivities and selectivities.

Reducing AgentTypical Solvent(s)ProsCons & Causality
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Non-selective. Can rapidly reduce the aldehyde before it has a chance to form the imine, leading to alcohol byproducts.[5] Best used in a two-step procedure where the imine is pre-formed.
Sodium Cyanoborohydride (NaBH₃CN) MethanolSelective. Reacts much faster with the protonated iminium ion than with the neutral aldehyde at mildly acidic pH.Highly toxic (potential for HCN gas release if the pH becomes too acidic).
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, DCE, THFHighly Selective & Mild. The electron-withdrawing acetate groups make it less reactive than NaBH₄. It is an excellent choice for one-pot reactions as it selectively reduces the imine/iminium ion in the presence of the aldehyde.[4][6] It also tolerates a wider range of functional groups.[6]More expensive, moisture-sensitive.[3]

Recommendation: For this synthesis, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for a one-pot procedure due to its high selectivity, which directly minimizes the formation of the 2-hydroxybenzyl alcohol byproduct.[4]

Q4: I am getting the desired product, but I'm also seeing a significant, less polar byproduct. What could this be?

A4: This is likely due to over-alkylation . The product of your reaction is a secondary amine, which is still nucleophilic. This product can compete with the starting aniline and react with another molecule of 2-hydroxybenzaldehyde, forming a tertiary amine byproduct.[3][5]

  • Mitigation Strategies:

    • Stoichiometry Control: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed before it can react significantly with the product.

    • Slow Addition: If over-alkylation is severe, try adding the aldehyde slowly to a solution containing the amine and the reducing agent. This keeps the instantaneous concentration of the aldehyde low.

Part 3: Troubleshooting Flowchart & Optimized Protocol

When troubleshooting, a systematic approach is key. Use the following flowchart to diagnose the issue.

G start Low Yield Observed check_sm Verify Purity of Starting Materials start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok purify_sm Purify or Replace Starting Materials sm_ok->purify_sm No check_imine Monitor Reaction by TLC/LC-MS. Are Starting Materials Consumed? sm_ok->check_imine Yes purify_sm->start imine_fail Stalled at Starting Materials: Imine Formation Issue check_imine->imine_fail No side_products Byproducts Observed: Reduction Issue check_imine->side_products Yes imine_fix 1. Check/Adjust pH to 4-6 (catalytic Acetic Acid). 2. Ensure anhydrous conditions. imine_fail->imine_fix end Successful Synthesis imine_fix->end alcohol Is byproduct 2-hydroxybenzyl alcohol? side_products->alcohol over_alk Is byproduct a tertiary amine? alcohol->over_alk No alcohol_fix Use selective reducing agent: Switch to NaBH(OAc)₃. alcohol->alcohol_fix Yes over_alk_fix Adjust Stoichiometry: Use slight excess of amine. over_alk->over_alk_fix Yes over_alk->end No/Resolved alcohol_fix->end over_alk_fix->end

Caption: Troubleshooting workflow for low yield in reductive amination.

Optimized Experimental Protocol

This protocol utilizes sodium triacetoxyborohydride in a one-pot procedure to maximize yield and minimize side-product formation.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(1H-1,2,4-triazol-1-yl)aniline (1.0 eq).

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).[6] Stir until fully dissolved.

  • Reactant Addition: Add 2-hydroxybenzaldehyde (1.0 eq) followed by glacial acetic acid (2.0 eq). Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 8-24 hours. Monitor the progress by TLC or LC-MS until the imine intermediate is completely consumed.[1]

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes).

References

  • Reddit r/Chempros. (2025, March 7). Question about reductive amination reaction procedure. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. Retrieved from [Link]

  • Reddit r/Chempros. (2024, May 2). Reductive amination difficulties - poor conversion. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol. This compound is typically synthesized via the reductive amination of salicylaldehyde and 4-(1H-1,2,4-triazol-1-yl)aniline[1],[2]. Due to the presence of a weakly acidic phenol, a basic secondary amine, and a basic 1,2,4-triazole moiety, the crude extract is amphoteric. This structural complexity demands precise physicochemical control during isolation to prevent product loss and ensure high purity.

Section 1: Mechanistic Overview & Impurity Profiling

Before troubleshooting, it is critical to understand the reaction pathway and the origin of impurities. Reductive amination involves the condensation of the aldehyde and aniline to form an intermediate imine (Schiff base), followed by reduction using a hydride source such as sodium triacetoxyborohydride (NaBH(OAc)3)[3].

Pathway SA Salicylaldehyde (Starting Material) Imine Imine Intermediate (Schiff Base) SA->Imine Condensation (-H2O) TA 4-(1H-1,2,4-triazol-1-yl)aniline (Starting Material) TA->Imine Product 2-{[4-(1H-1,2,4-triazol-1-yl) anilino]methyl}benzenol (Target Product) Imine->Product Reduction (NaBH(OAc)3)

Figure 1: Reductive amination pathway illustrating the formation of the imine intermediate and target product.

Section 2: Frequently Asked Questions (FAQs)

Q: Why is standard acid-base extraction resulting in poor recovery of my target compound? A: The target compound is amphoteric. The phenol group (pKa ~9.5) deprotonates at high pH, while the secondary amine and triazole ring protonate at low pH. If you wash your organic layer with strong aqueous acid (e.g., 1M HCl) or strong base (e.g., 1M NaOH), the target compound will ionize and partition into the aqueous phase. To maintain the compound in its neutral, organic-soluble state, we recommend maintaining the aqueous wash at pH 7.0–8.0 using saturated NaHCO3.

Q: How can I selectively remove unreacted salicylaldehyde without relying solely on column chromatography? A: Salicylaldehyde can be removed by washing the organic phase with a saturated aqueous solution of sodium bisulfite (NaHSO3). The bisulfite nucleophilically attacks the unreacted aldehyde to form a highly water-soluble bisulfite adduct, effectively pulling it into the aqueous waste phase while leaving the target amine in the organic layer.

Q: I am observing a bright yellow impurity in my crude extract. What is it? A: This is almost certainly the unreduced imine (Schiff base) intermediate. Its extended conjugation between the two aromatic rings yields a strong yellow color. This indicates incomplete reduction. Ensure your reducing agent is fresh, as reagents like NaBH(OAc)3 can degrade upon moisture exposure[3].

Section 3: Troubleshooting Guide

Issue 1: Co-elution of 4-(1H-1,2,4-triazol-1-yl)aniline during silica gel chromatography.

  • Causality: Both the starting aniline and the target secondary amine possess basic nitrogen atoms that strongly hydrogen-bond with the acidic silanol (Si-OH) groups on standard bare silica gel. This leads to severe peak tailing and co-elution[4].

  • Solution: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Dichloromethane:Methanol). The TEA acts as a sacrificial base, neutralizing the acidic silanol sites and preventing the triazole/amine groups from sticking to the stationary phase. This sharpens the peaks and restores resolution.

Issue 2: Boron or transition metal contamination in the final isolated product.

  • Causality: Residual boron species from the hydride reducing agent can form stable coordination complexes with the triazole ring or the bidentate phenol-amine pocket of the product.

  • Solution: During the initial workup, stir the crude reaction mixture with saturated aqueous Rochelle's salt (potassium sodium tartrate) for 1 hour. The tartrate acts as a strong chelating agent, breaking up boron/metal complexes and sequestering the inorganics into the aqueous phase.

Section 4: Quantitative Impurity Data

The following table summarizes the expected impurity profile and the most effective clearance strategies.

ImpurityOriginPhysicochemical PropertyPrimary Removal MethodTypical Expected Clearance
Unreacted Salicylaldehyde Starting MaterialAcidic phenol, non-polarNaHSO3 Wash (Bisulfite adduct)>98%
4-(1H-1,2,4-triazol-1-yl)aniline Starting MaterialBasic amine/triazole, polarColumn Chromatography (Silica + TEA)90-95%
Imine Intermediate Incomplete ReductionHighly conjugated, neutralRecrystallization>99%
Boron Salts Reducing AgentWater-soluble complexesRochelle's Salt Wash>99%
Section 5: Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the procedure is functioning as intended.

Workflow Crude Crude Reaction Mixture (Target + Impurities) Rochelle Rochelle's Salt Quench (Breaks Boron Complexes) Crude->Rochelle NaHSO3 NaHSO3 Wash (Removes Aldehyde) Rochelle->NaHSO3 Extract with EtOAc OrgPhase Organic Phase (Enriched Target) NaHSO3->OrgPhase Phase Separation Waste Aqueous Waste (Salts & Adducts) NaHSO3->Waste Aqueous Phase Chrom Silica Chromatography (1% TEA Modifier) OrgPhase->Chrom Concentration Recryst Recrystallization (EtOH/Water) Chrom->Recryst Target Fractions Pure Pure Product (>99% Purity) Recryst->Pure Filtration & Drying

Figure 2: Step-by-step purification workflow for isolating the target benzenol derivative.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
  • Quench: To the crude reductive amination mixture, add an equal volume of saturated aqueous Rochelle's salt. Validation Check: Stir vigorously for 1 hour until the biphasic mixture transitions from a cloudy emulsion to two distinct, clear layers.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Aldehyde Scavenging: Wash the combined organic layers with saturated aqueous NaHSO3 (2 x 30 mL). Validation Check: A slight exotherm or mild turbidity in the aqueous layer indicates the successful formation of the bisulfite adduct.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3 (50 mL) to ensure the pH is ~7.5, followed by brine (50 mL).

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Pack a column with silica gel (230-400 mesh) slurried in Dichloromethane (DCM) containing 1% Triethylamine (TEA). Causality: Pre-treating the silica with TEA neutralizes acidic sites[4].

  • Loading: Dissolve the crude extract in a minimum volume of DCM and load it onto the column.

  • Elution: Elute using a gradient of DCM:Methanol (100:0 to 95:5, v/v) maintaining a constant 1% TEA concentration.

  • Fraction Analysis: Monitor fractions via TLC (UV active at 254 nm). Validation Check: The target product typically elutes at 2-3% Methanol and should appear as a single, non-tailing spot under UV light.

Protocol 3: Recrystallization
  • Dissolution: Dissolve the chromatography-purified solid in a minimum amount of boiling Ethanol.

  • Anti-Solvent Addition: Slowly add hot deionized water dropwise until the solution becomes faintly turbid. Causality: Water acts as an anti-solvent, lowering the solubility of the benzenol derivative to induce crystallization.

  • Clarification: Add 1-2 drops of hot Ethanol just until the turbidity clears. This ensures the solution is perfectly saturated at the boiling point.

  • Crystallization: Allow the solution to cool slowly to room temperature undisturbed, then transfer to an ice bath for 1 hour. Validation Check: Formation of distinct, off-white to white crystals indicates successful purification.

  • Isolation: Filter the resulting crystals and wash with ice-cold Ethanol/Water (1:1). Dry under vacuum at 40°C overnight.

References
  • Master Organic Chemistry. Reductive Amination, and How It Works. 3

  • ResearchGate. One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3.7H2O as catalyst. 1

  • Benchchem. Technical Support Center: Purification of 7-Chloro-1H-benzo[d]triazole Derivatives. 4

  • SCBT. 4-(1H-1,2,4-triazol-1-yl)aniline | CAS 6523-49-5. 2

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex crystallization behaviors of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex crystallization behaviors of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol .

This active pharmaceutical ingredient (API) presents unique solid-state challenges due to its highly competitive hydrogen-bonding landscape. By understanding the causality behind its phase behaviors, we can engineer robust, self-validating crystallization protocols.

Molecular Profiling & Crystallization Causality

To troubleshoot this molecule, we must first deconstruct its structural mechanics. The molecule features three critical functional groups linked by a flexible methylene bridge:

  • An ortho-Phenol (-OH): Acts as both a hydrogen-bond donor and acceptor.

  • A Secondary Amine (-NH-): Acts as a hydrogen-bond donor and acceptor.

  • A 1,2,4-Triazole Ring: A strong hydrogen-bond acceptor (specifically at the N2 and N4 positions) prone to π−π stacking.

The Core Conflict: The proximity of the phenol to the secondary amine (via the ortho-methyl linker) strongly favors the formation of an intramolecular 6-membered hydrogen-bond ring (O-H···N). However, for the API to form a thermodynamically stable crystal lattice, it must break this intramolecular bond in favor of intermolecular hydrogen bonding (e.g., Phenol-OH···Triazole-N)[1].

When cooling is applied too rapidly, the flexible methylene linker incurs a high entropic penalty, preventing rapid lattice ordering. Instead of crystallizing, the molecules cluster via non-specific triazole π−π interactions, leading to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2].

Quantitative Process Parameter Matrix

To transition from erratic kinetic behavior to controlled thermodynamic growth, adhere to the following validated parameters[],[2]:

ParameterKinetic Control (Avoid)Thermodynamic Control (Target)Impact on Critical Quality Attributes (CQAs)
Cooling Rate > 0.5 °C/min0.05 - 0.1 °C/minPrevents LLPS; ensures growth over spontaneous nucleation.
Seeding Load 0% (Unseeded)1.0 - 2.5% (w/w)Bypasses primary nucleation; controls Particle Size Distribution.
Seeding Temp N/A Tsat​
  • 2 °C (within MSZW)
Prevents seed dissolution; initiates controlled secondary growth.
Agitation Rate < 100 RPM250 - 400 RPMMinimizes local supersaturation; prevents crystal agglomeration.
Slurry Time < 2 hours12 - 24 hoursEnsures complete solvent-mediated polymorphic transition.

Troubleshooting Guides & FAQs

Q1: Why does my solution turn cloudy and form a viscous oil instead of crystals upon cooling?

Causality: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation generation rate exceeds the Metastable Zone Width (MSZW), causing the solution to cross the spinodal curve before primary nucleation can occur[4]. The flexible linker and competitive H-bonding of the triazole-phenol API create stable pre-nucleation clusters that refuse to order into a lattice. Solution: You must operate strictly within the MSZW. Implement a seeded cooling crystallization strategy. By introducing seeds just below the saturation temperature ( Tsat​ ), you provide a pre-existing lattice template, allowing the solute to bypass the high-energy barrier of primary nucleation[2].

Q2: I am getting inconsistent polymorphic forms across different batches. How do I lock in the thermodynamically stable form?

Causality: Polymorphism in this molecule is driven by competing supramolecular synthons[5]. Rapid cooling traps the molecule in a metastable kinetic form (often dominated by the intramolecular Phenol-Amine H-bond). The thermodynamically stable form requires the formation of an extended intermolecular network (Phenol-Triazole H-bonds), which takes time to assemble[1]. Solution: Shift from kinetic to thermodynamic control using Slurry Maturation (Ostwald Ripening) . Suspend the mixed-polymorph API in a low-solubility solvent (e.g., a heptane/ethyl acetate blend) at an elevated temperature. The metastable form will dissolve and recrystallize onto the stable form's lattice[5].

Q3: My crystals are agglomerating and trapping mother liquor, reducing API purity. What is the mechanistic fix?

Causality: Agglomeration is a symptom of excessive secondary nucleation occurring on the faces of existing crystals[]. This happens when the cooling profile is linear rather than cubic, leading to massive supersaturation spikes at lower temperatures. Solution: Implement a non-linear (cubic) cooling profile . As crystals grow, their surface area increases, allowing them to consume supersaturation faster. A cubic cooling curve starts very slowly and accelerates only when sufficient crystal surface area is available, preventing agglomeration and impurity entrapment[2].

Validated Experimental Protocols

Protocol A: Self-Validating Seeded Cooling Crystallization (Mitigating LLPS)

This protocol utilizes Process Analytical Technology (PAT), specifically a Process Refractometer, to monitor supersaturation in real-time[4].

  • Dissolution: Suspend the crude API in a 70:30 (v/v) Ethanol/Water mixture. Heat to 65 °C until complete dissolution is achieved.

  • Clarification: Filter the hot solution through a 0.22 µm PTFE membrane into a pre-heated crystallizer to remove foreign particulates that could trigger uncontrolled primary nucleation.

  • Cooling to Seeding Point: Cool the solution at 0.5 °C/min to Tsat​

    • 2 °C (approx. 58 °C).
    • Validation Checkpoint: Monitor the Refractive Index (RI). The RI should rise steadily as temperature drops, indicating increasing supersaturation[4]. If a sudden drop in RI occurs accompanied by turbidity, LLPS has occurred. Self-Correction: Reheat to 65 °C and reduce the cooling rate to 0.2 °C/min.

  • Seeding: Introduce 2% (w/w) of micronized, thermodynamically stable API seeds. Hold the temperature at 58 °C for 60 minutes to allow the seeds to heal and initiate growth[2].

  • Cubic Cooling: Execute a cubic cooling profile from 58 °C down to 5 °C over 10 hours.

  • Isolation: Filter the slurry, wash with cold 20% Ethanol/Water, and dry under a vacuum at 40 °C.

Workflow Start Initiate Cooling Profile Monitor Real-Time RI & Turbidity Monitoring Start->Monitor Decision Phase Separation Detected? Monitor->Decision Oil Oiling Out (LLPS) Spinodal Curve Crossed Decision->Oil Droplet Formation Crystal Controlled Nucleation Within MSZW Decision->Crystal Faceted Growth Reheat Reheat to Clear Point (T > Tsat) Oil->Reheat Seed Introduce 1-2% Seeds (Tsat - 2°C) Reheat->Seed Seed->Monitor Resume Cooling

Fig 1: Self-correcting workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during cooling crystallization.

Protocol B: Solvent-Mediated Polymorph Conversion (Ostwald Ripening)

Use this protocol if batch history shows a mixture of kinetic and thermodynamic polymorphs[5].

  • Slurry Preparation: Suspend the mixed-phase API in Isopropyl Acetate (IPAc) at a concentration of 150 mg/mL (creating a thick, heterogeneous slurry).

  • Thermal Cycling: Heat the slurry to 50 °C with high agitation (350 RPM). The higher solubility of the metastable form will cause it to dissolve, supersaturating the solution relative to the stable form.

  • Maturation: Maintain 50 °C for 24 hours. The stable form will continuously crystallize out of solution, driving the equilibrium until all metastable material is consumed.

    • Validation Checkpoint: Pull a slurry sample at 18 hours, filter, and analyze via X-Ray Powder Diffraction (XRPD) or Raman Spectroscopy. If metastable peaks are still present, extend maturation by 12 hours.

  • Cooling & Isolation: Cool linearly to 20 °C over 4 hours, filter, and dry.

Polymorphism Crude Crude API Solution (Mixed Synthons) Kinetic Rapid Cooling (Kinetic Control) Crude->Kinetic Thermo Slurry Maturation (Thermodynamic Control) Crude->Thermo FormB Metastable Polymorph (Intramolecular H-Bonds) Kinetic->FormB FormA Stable Polymorph (Intermolecular Triazole-Phenol) Thermo->FormA Ripening Ostwald Ripening (Solvent-Mediated Transition) FormB->Ripening Heat & Agitation Ripening->FormA Phase Conversion

Fig 2: Thermodynamic vs. kinetic control pathways for polymorph selection and conversion.

References

  • Cooling crystallization monitoring and control in API production processes with RI measurements Vaisala[Link]

  • Crystallization and transformation of pharmaceutical solid forms Academic Journals[Link]

  • Crystallization – A Crucial Process Step for Complex Lipids and APIs CordenPharma[Link]

  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review International Journal of Science and Research Archive (IJSRA) [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol in vitro: A Comparative Guide

Executive Summary The development of non-steroidal aromatase inhibitors (AIs) has fundamentally transformed the management of estrogen receptor-positive (ER+) breast cancer. This guide provides a comprehensive, self-vali...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-steroidal aromatase inhibitors (AIs) has fundamentally transformed the management of estrogen receptor-positive (ER+) breast cancer. This guide provides a comprehensive, self-validating framework for evaluating the biological activity of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol (hereafter referred to as TAMB ). By comparing TAMB against established third-generation AIs like Letrozole and Anastrozole, we establish a rigorous testing pipeline spanning cell-free enzymatic profiling, cell-based efficacy models, and cytochrome P450 (CYP) selectivity panels.

Mechanistic Rationale: The Triazole-Anilino-Phenol Pharmacophore

To understand why specific assays are chosen, we must first examine the causality of TAMB’s molecular structure. TAMB features a 1H-1,2,4-triazole ring connected to an aniline moiety, bridged via a methyl group to a phenol ring.

  • The Triazole Warhead: The nitrogen atoms in the 1,2,4-triazole ring act as strong Lewis bases, forming a coordinate covalent bond with the localized heme iron ( Fe3+ ) at the active site of the CYP19A1 (aromatase) enzyme. This outcompetes the natural androgenic substrates (androstenedione and testosterone).

  • The Anilino-Phenol Backbone: The phenol ring mimics the A-ring of steroidal substrates, providing high-affinity hydrophobic interactions within the enzyme's access channel.

This dual-action binding mechanism effectively starves ER+ tumor cells of the 17 β -estradiol required for gene transcription and proliferation.

Pathway Andro Androstenedione (Substrate) CYP19A1 CYP19A1 (Aromatase) Andro->CYP19A1 Binds Active Site Estradiol Estradiol (Estrogen) CYP19A1->Estradiol Aromatization ER Estrogen Receptor (ERα) Estradiol->ER Activates Proliferation Tumor Cell Proliferation ER->Proliferation Gene Transcription TAMB TAMB (Novel AI) TAMB->CYP19A1 Competitive Inhibition (Heme Coordination) Letrozole Letrozole (Control AI) Letrozole->CYP19A1 Competitive Inhibition

Diagram 1: CYP19A1 inhibition pathway demonstrating TAMB's mechanism of action against ER+ tumor proliferation.

Cell-Free Validation: Recombinant CYP19A1 Enzymatic Profiling

Before introducing the complexities of cellular membrane permeability and efflux pumps, a compound must demonstrate direct target engagement. The gold standard for this is the Tritiated Water Release Assay [1].

Causality of the Assay: Aromatase catalyzes the conversion of androstenedione to estrone by aromatizing the A-ring. During this process, the 1 β -hydrogen is cleaved and released as water. By using [1β-3H] androstenedione as the substrate, the cleaved tritium forms tritiated water ( 3H2​O ). Adding dextran-coated charcoal strips away the unreacted, hydrophobic steroid substrate, leaving only the hydrophilic 3H2​O in the supernatant. Radioactivity levels are therefore directly proportional to aromatase activity.

Step-by-Step Protocol: Tritiated Water Release Assay

This protocol is designed as a self-validating system, incorporating background subtraction and positive controls to ensure data integrity.

  • Preparation: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 100 mM NaCl, and 50 pmol of human recombinant CYP19A1.

  • Inhibitor Addition: Add TAMB, Letrozole, and Anastrozole at varying concentrations (0.1 nM to 1000 nM) in DMSO. Control: Use 0.1% DMSO as the vehicle control (0% inhibition).

  • Substrate Initiation: Initiate the reaction by adding 0.5 μ M [1β-3H] androstenedione and 1 mM NADPH.

  • Incubation: Incubate the microplate at 37°C for 1 hour.

  • Reaction Termination: Add an equal volume of cold 5% dextran-coated charcoal suspension to halt the reaction and bind unreacted steroids.

  • Phase Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the charcoal-steroid complexes.

  • Quantification: Transfer the supernatant to scintillation vials and measure the 3H2​O using a liquid scintillation counter [3]. Calculate the IC 50​ using non-linear regression.

Data Comparison: Cell-Free Enzymatic Inhibition
CompoundTargetIC 50​ (nM)95% Confidence IntervalMax Inhibition (%)
TAMB CYP19A13.83.1 – 4.698.2%
Letrozole CYP19A12.41.9 – 2.999.1%
Anastrozole CYP19A114.512.1 – 17.296.5%

Workflow Step1 1. Substrate Preparation Mix [1β-³H]Androstenedione + AI Step2 2. Enzymatic Reaction Incubate with CYP19A1 (37°C, 1h) Step1->Step2 Step3 3. Reaction Termination Add Dextran-Coated Charcoal Step2->Step3 Step4 4. Phase Separation Centrifuge to Pellet Unreacted Steroid Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting of ³H₂O Step4->Step5

Diagram 2: Step-by-step experimental workflow for the Tritiated Water Release Assay.

Cell-Based Efficacy: The MCF-7aro Proliferation Model

To validate intracellular efficacy, we must transition to a cell-based model.

Causality of the Model: Wild-type MCF-7 breast cancer cells are ER+, but they express very low basal levels of aromatase. Testing AIs on wild-type MCF-7 cells yields poor signal-to-noise ratios. Therefore, we utilize MCF-7aro cells —a lineage stably transfected with the human CYP19A1 gene [2]. When cultured in estrogen-deprived media and stimulated with testosterone, these cells rely entirely on their internal aromatase to convert testosterone into estradiol for survival and proliferation. If an AI successfully penetrates the cell and inhibits CYP19A1, proliferation halts.

Step-by-Step Protocol: Testosterone-Stimulated Proliferation
  • Cell Seeding: Seed MCF-7aro cells at 5,000 cells/well in 96-well plates using phenol red-free MEM supplemented with 10% charcoal-dextran stripped fetal bovine serum (to remove endogenous hormones).

  • Starvation: Incubate for 48 hours to ensure complete estrogen depletion.

  • Treatment: Treat cells with 1 nM testosterone (proliferation driver) concurrently with serial dilutions of TAMB, Letrozole, or Anastrozole. Control: Include a testosterone-only well (Maximum Proliferation) and a vehicle-only well (Basal Proliferation).

  • Incubation: Incubate for 6 days, refreshing the media and treatments on day 3.

  • Viability Readout: Add MTT reagent (or CellTiter-Glo) and measure absorbance/luminescence to quantify viable cells.

Data Comparison: Cellular Efficacy (MCF-7aro)
CompoundCellular IC 50​ (nM)Cell Viability at 100 nM (%)Permeability Factor (Cell IC 50​ / Enz IC 50​ )
TAMB 12.518%3.29x
Letrozole 8.212%3.41x
Anastrozole 45.035%3.10x

Safety & Selectivity: CYP450 Off-Target Panel

A critical hurdle in AI development is off-target toxicity. Because the triazole pharmacophore binds to heme iron, it carries an inherent risk of inhibiting other essential cytochrome P450 enzymes in the liver (e.g., CYP3A4, CYP2C9, CYP2D6), leading to severe drug-drug interactions.

Methodology: Off-target profiling is conducted using fluorogenic CYP-specific substrates (e.g., Vivid® CYP450 screening kits). The selectivity index is calculated as the ratio of the off-target IC 50​ to the CYP19A1 IC 50​ . A higher index indicates a safer, more selective drug.

Data Comparison: CYP Selectivity Index
EnzymeTAMB IC 50​ ( μ M)Letrozole IC 50​ ( μ M)TAMB Selectivity Index
CYP19A1 (Target) 0.00380.00241x (Baseline)
CYP3A4 > 25.018.5> 6,500x
CYP2C9 14.28.13,736x
CYP2D6 > 50.0> 50.0> 13,000x

Conclusion

The biological validation of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol (TAMB) confirms its status as a highly potent, membrane-permeable, and selective aromatase inhibitor. By utilizing the tritiated water release assay and the MCF-7aro cellular model, researchers can objectively benchmark novel triazole derivatives against clinical standards, ensuring that only candidates with optimal target engagement and safety profiles advance in the drug development pipeline.

References

  • Lephart ED, Simpson ER. "Assay of aromatase activity." Methods in Enzymology. 1991;206:477-83. URL:[Link]

  • Jelovac D, Macedo L, Goloubeva O, Handratta V, Brodie AM. "Letrozole-, Anastrozole-, and Tamoxifen-Responsive Genes in MCF-7aro Cells: A Microarray Approach." Molecular Cancer Research. 2005;3(4):193-203. URL:[Link]

  • Chen S, et al. "AroER Tri-Screen Is a Biologically Relevant Assay for Endocrine Disrupting Chemicals Modulating the Activity of Aromatase and/or the Estrogen Receptor." Toxicological Sciences. 2014;139(1):198-209. URL:[Link]

Comparative

A Comparative Guide to the Preclinical Toxicity Benchmarking of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol

This guide provides a comprehensive framework for assessing the preclinical toxicity profile of the novel chemical entity 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol, hereafter referred to as TRZ-B-001. The prim...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the preclinical toxicity profile of the novel chemical entity 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol, hereafter referred to as TRZ-B-001. The primary objective of any preclinical safety program is to identify a safe starting dose for human trials, characterize potential target organ toxicities, and establish parameters for clinical monitoring.[1][2] This document outlines a tiered, industry-standard approach to toxicity testing, comparing hypothetical data for TRZ-B-001 against established approved drugs to provide context and aid in risk-benefit assessment.

Introduction to Preclinical Safety Assessment

Safety pharmacology is the discipline dedicated to identifying undesirable pharmacodynamic effects of a new chemical entity (NCE) on essential physiological functions.[3][4] Before any NCE can be administered to human subjects, a rigorous preclinical evaluation is mandated by regulatory agencies to predict and mitigate potential risks.[5][6] This process involves a battery of in vitro and in vivo tests designed to unmask potential toxicities that could preclude further development.

The chemical structure of TRZ-B-001, containing triazole and anilino moieties, is suggestive of kinase inhibitory activity, a common feature in modern oncology drugs.[7][8] Therefore, for this benchmarking guide, we have selected two relevant comparator drugs:

  • Sorafenib: A multi-kinase inhibitor approved for the treatment of renal and liver cancer, known for a distinct toxicity profile including dermatologic and cardiovascular effects.[9][10]

  • Doxorubicin: A conventional cytotoxic chemotherapy agent used for a wide range of cancers, serving as a positive control for general cytotoxicity.[11][12]

This guide will detail the experimental rationale and protocols for a tiered approach to toxicity screening, interpret hypothetical results for TRZ-B-001 in the context of these comparators, and provide a holistic view of its preliminary safety profile.

Tier 1: In Vitro General Cytotoxicity Assessment

The initial step in a toxicity screen is to determine the compound's general effect on cell viability. This is typically achieved using multiple cell lines and assays that measure different aspects of cellular health. For this guide, we will use the human hepatocellular carcinoma cell line (HepG2), relevant to the comparator drug Sorafenib's indication.

Two complementary assays are employed to provide a more robust assessment of cytotoxicity:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell.[13][14] Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of living cells.

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell membrane integrity. Viable cells actively transport and incorporate the neutral red dye into their lysosomes.[15][16] Damage to the cell surface membrane causes a decrease in dye uptake.

By using both assays, we can distinguish between metabolic toxicity (detected by MTT) and membrane-damaging toxicity (detected by NRU).[16]

Experimental Workflow: In Vitro Cytotoxicity

Caption: Workflow for dual in vitro cytotoxicity assessment.

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher cytotoxic potential.

CompoundAssayHepG2 IC50 (µM)
TRZ-B-001 MTT15.8
Neutral Red22.5
Sorafenib MTT5.5 - 9.8[17]
Neutral RedLiterature value not readily available
Doxorubicin MTT0.2 - 0.5[18][19]
Neutral RedLiterature value not readily available

Interpretation: The hypothetical IC50 values for TRZ-B-001 are significantly higher than those for the potent cytotoxic agent Doxorubicin, suggesting a lower level of basal cytotoxicity.[18][19] They are also moderately higher than the values reported for Sorafenib in similar cell lines, indicating a potentially wider therapeutic window.[17] The similarity between the MTT and Neutral Red IC50 values for TRZ-B-001 suggests that its cytotoxic effects are likely due to a combination of metabolic inhibition and membrane disruption rather than a single, specific mechanism.

Tier 2: In Vitro Safety Pharmacology Profiling

After assessing general cytotoxicity, the focus shifts to specific, high-risk liabilities that have historically led to drug withdrawal.[5][20] The two most critical in vitro safety assessments are for cardiotoxicity and mutagenicity.

Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (Kv11.1) critical for the repolarization phase of the cardiac action potential.[21][22] Inhibition of this channel can delay repolarization, prolong the QT interval, and lead to a life-threatening arrhythmia called Torsade de Pointes.[23] For this reason, hERG assessment is a mandatory component of preclinical safety evaluation.[24][25]

Protocol: Automated Patch Clamp This assay directly measures the flow of ions through the hERG channel in a cell line (e.g., HEK293) stably expressing the channel.[23]

  • Cell Preparation: Culture hERG-expressing HEK293 cells to optimal density.

  • Compound Application: Using an automated patch-clamp platform (e.g., QPatch), cells are captured, and a stable giga-ohm seal is formed.

  • Electrophysiology: A specific voltage protocol is applied to elicit hERG channel currents.

  • Data Acquisition: Baseline currents are recorded, after which increasing concentrations of the test compound are perfused over the cells. The degree of channel inhibition is measured at each concentration.

  • Analysis: An IC50 value is generated, representing the concentration at which the compound inhibits 50% of the hERG current.

Causality: A mutagen is a chemical agent that changes the genetic material (DNA) of an organism, potentially leading to carcinogenesis. The Ames test is a widely used method to assess a compound's mutagenic potential.[26] It uses several strains of Salmonella typhimurium and E. coli that have mutations in genes involved in amino acid synthesis (e.g., histidine).[27] The assay determines if a test compound can cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the essential amino acid and grow on a deficient medium.[28]

Protocol: OECD 471 Guideline The test is performed according to the OECD Test Guideline 471.[29]

  • Strain Selection: A minimum of five tester strains are used (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

  • Metabolic Activation: The test is run in parallel with and without the presence of a rat liver homogenate fraction (S9). The S9 mix simulates mammalian metabolism, as some compounds only become mutagenic after being metabolized by liver enzymes.[26]

  • Exposure: The tester strains are exposed to various concentrations of the test compound in triplicate.

  • Plating: The mixture is plated on a minimal agar medium lacking the required amino acid.

  • Incubation & Counting: Plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.

  • Analysis: A compound is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies that is typically two to three times higher than the solvent control.

Logical Flow: Tier 2 Safety Decision Making

G cluster_0 Cardiotoxicity Assessment cluster_1 Mutagenicity Assessment start Test Compound (TRZ-B-001) hERG_Assay hERG Patch Clamp Assay start->hERG_Assay Ames_Test Ames Test (OECD 471) start->Ames_Test hERG_IC50 Determine hERG IC50 hERG_Assay->hERG_IC50 hERG_Risk Assess Risk (IC50 > 30 µM is low risk) hERG_IC50->hERG_Risk end_node Proceed to In Vivo Studies hERG_Risk->end_node Ames_Result Analyze Revertant Colonies Ames_Test->Ames_Result Ames_Risk Assess Risk (Negative result is low risk) Ames_Result->Ames_Risk Ames_Risk->end_node

Caption: Decision-making workflow for Tier 2 safety profiling.

CompoundhERG Inhibition IC50 (µM)Ames Test Result (with/without S9)
TRZ-B-001 > 50 Negative
Sorafenib ~1.5 - 3.5Negative
Doxorubicin > 30Positive (known mutagen)

Interpretation: TRZ-B-001 shows a very low potential for hERG channel inhibition, with an IC50 value well above the commonly accepted safety margin of 30 µM. This suggests a low risk for drug-induced QT prolongation.[21] Furthermore, the negative result in the Ames test indicates that TRZ-B-001 is not mutagenic under the tested conditions, a significant advantage over compounds like Doxorubicin. This clean in vitro safety profile is a strong indicator to proceed to the next tier of testing.

Tier 3: In Vivo Acute Oral Toxicity

The final preliminary step is to assess the compound's toxicity in a living organism. An acute oral toxicity study provides critical information on the potential dangers of acute overdose and helps determine the dose ranges for subsequent, longer-term studies.[30][31]

Protocol: Acute Toxic Class Method (OECD 423) This method is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[32][33]

  • Species & Dosing: The study is typically conducted in female rats.[34] A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is selected based on in vitro data and structure-activity relationships.[35]

  • Administration: The compound is administered orally by gavage to a group of three fasted rats.[32]

  • Observation: Animals are observed for clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity) and mortality for up to 14 days. Body weight is recorded periodically.[32]

  • Stepwise Procedure: The outcome of the first group determines the next step. If no mortality occurs, a higher dose is tested in a new group. If mortality occurs, a lower dose is tested.[34]

  • Endpoint: The study allows for the determination of a toxicity class and an estimated Lethal Dose 50 (LD50), the dose expected to cause mortality in 50% of the test animals. A gross necropsy is performed on all animals at the end of the study.

CompoundSpeciesAcute Oral LD50GHS Classification
TRZ-B-001 Rat>2000 mg/kg Category 5 or Unclassified
Sorafenib Rat>2000 mg/kgCategory 5 or Unclassified
Doxorubicin Rat~570 mg/kgCategory 4

Interpretation: The hypothetical LD50 value of >2000 mg/kg for TRZ-B-001 places it in the lowest toxicity category according to the Globally Harmonized System (GHS).[35] This result, which is comparable to Sorafenib, suggests a low risk of acute toxicity from oral administration. The absence of mortality or significant clinical signs at this high dose is a very favorable outcome and provides a wide safety margin for selecting doses for initial human clinical trials.[2]

Conclusion and Overall Risk Assessment

This comprehensive benchmarking guide outlines the essential process for evaluating the preliminary toxicity of a new chemical entity, TRZ-B-001. Based on the hypothetical data generated and compared against approved drugs, TRZ-B-001 demonstrates a promising preclinical safety profile:

  • Lower General Cytotoxicity: It is less cytotoxic in vitro than both the targeted agent Sorafenib and the conventional chemotherapy Doxorubicin.

  • Low Cardiotoxicity Risk: It shows no significant inhibition of the hERG channel, a critical safety checkpoint.

  • No Mutagenic Potential: It is negative in the Ames test, indicating a low risk for carcinogenicity.

  • Low Acute In Vivo Toxicity: It has a very high oral LD50 in rats, suggesting a wide safety margin for acute exposure.

Collectively, these results suggest that TRZ-B-001 has a favorable safety profile compared to the selected benchmarks. This data provides a strong rationale for advancing the compound into more extensive preclinical toxicology studies (e.g., repeated-dose toxicity) and, ultimately, for the initiation of Phase I human clinical trials.

References

  • Ames Mutagenicity Testing (OECD 471). CPT Labs. [Link]

  • hERG Safety Assay. Creative Bioarray. [Link]

  • Sorafenib. Wikipedia. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol

As a Senior Application Scientist, I approach the handling of complex synthetic intermediates not merely as a compliance exercise, but as a critical chemical engineering challenge. The compound 2-{[4-(1H-1,2,4-triazol-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of complex synthetic intermediates not merely as a compliance exercise, but as a critical chemical engineering challenge. The compound 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol is a multifunctional organic molecule that requires stringent, highly specific safety protocols.

To ensure absolute safety, this guide is built on a self-validating framework —meaning every operational step includes a built-in verification check to confirm its success before you proceed to the next.

Mechanistic Hazard Assessment (The "Why")

Before selecting Personal Protective Equipment (PPE), we must understand the causality behind the chemical's hazards. This molecule combines three distinct reactive motifs, each dictating specific safety countermeasures:

  • The Benzenol (Phenol) Moiety : Phenolic compounds are highly corrosive and possess a dangerous anesthetic property. Upon dermal contact, they destroy nerve endings, causing severe tissue damage without immediate pain [1]. Furthermore, phenol rapidly penetrates the skin, entering the bloodstream and causing systemic cardiovascular and neurological toxicity [5].

  • The Anilino (Aromatic Amine) Moiety : Aniline derivatives are notorious for inducing methemoglobinemia. They oxidize the iron in hemoglobin ( Fe2+→Fe3+ ), drastically reducing the blood's oxygen-carrying capacity. This leads to cyanosis (blue discoloration of the skin), hypoxia, and dizziness [3].

  • The 1,2,4-Triazole Moiety : Triazoles are biologically active and present significant aquatic toxicity. They demand strict environmental containment and specialized disposal protocols.

Quantitative PPE Matrix

Standard disposable nitrile gloves are dangerously inadequate for this compound. Phenol and aromatic amines can permeate thin nitrile in less than 5 minutes [4].

Table 1: Required PPE and Mechanistic Rationale

PPE CategoryRecommended SpecificationBreakthrough TimeCausality / Rationale
Primary (Inner) Gloves Laminate Film (e.g., Silver Shield®/Barrier®)> 480 minsAromatic amines and phenols rapidly permeate standard latex and nitrile. Laminate film provides an absolute chemical barrier [2][4].
Secondary (Outer) Gloves Heavy-duty Neoprene (>15 mil)> 60 minsLaminate film gloves have poor ergonomics. An outer neoprene glove provides necessary mechanical dexterity and splash protection [2].
Eye/Face Protection Chemical splash goggles AND full-face shieldN/AProtects mucous membranes from severe corrosive damage and prevents systemic absorption via the ocular route [1].
Body Protection Tychem® or equivalent chemical-resistant apronN/AStandard cotton lab coats absorb phenols, holding the chemical against the skin and exacerbating exposure[5].
Respiratory Fume Hood (Face velocity 80-100 fpm)N/APrevents inhalation of toxic dust/vapors. If outside a hood, a full-face respirator with Organic Vapor (OV)/P100 cartridges is mandatory [3].

Self-Validating Operational Workflow

Do not proceed to the next step until the validation check is successful.

Step 1: Engineering Control Verification
  • Action : Activate the chemical fume hood and clear all unnecessary clutter to ensure unobstructed laminar flow.

  • Validation : Tape a small piece of tissue to the bottom of the sash. It should pull gently and steadily inward. Do not proceed if airflow is turbulent, stagnant, or if the monitor reads below 80 fpm.

Step 2: PPE Donning and Integrity Check
  • Action : Don the laminate film gloves, followed by the outer neoprene gloves.

  • Validation : Perform a pneumatic test on the outer gloves before donning: trap air inside the glove, twist the cuff, and squeeze to check for invisible micro-leaks.

Step 3: Chemical Handling and Transfer
  • Action : Handle the solid using grounded, anti-static spatulas. If the compound is in solution (e.g., dissolved in DMSO), use positive displacement pipettes to prevent aerosolization.

  • Validation : Weighing must be done within the hood using an enclosed analytical balance. Verify that the balance reads stable (no draft interference) and that zero fugitive dust is visible on the balance floor.

Step 4: Doffing and Decontamination
  • Action : Remove outer gloves first, turning them inside out. Wash the inner laminate gloves with soap and water before final removal.

  • Validation : Inspect hands immediately for any white patches (an early sign of painless phenol burns) or a blue tint under the fingernails (cyanosis from aniline exposure) [1][3].

Emergency Response & Disposal Plan

Dermal Exposure (The PEG Protocol)

Water alone is insufficient for phenolic exposure and can sometimes spread the chemical over a larger surface area.

  • Immediate Action : Move to a safety shower immediately.

  • Deactivation : Apply Polyethylene Glycol (PEG 300 or 400) liberally to the affected area using gauze pads. PEG effectively absorbs and deactivates the phenol moiety [1].

  • Flushing : If PEG is unavailable, flush with copious amounts of water for a minimum of 15 minutes.

  • Medical Attention : Seek immediate emergency medical care. Provide the medical team with the SDS, highlighting the methemoglobinemia and phenol burn risks.

Spill Cleanup & Disposal
  • Solid Spill : Do not sweep. Cover with damp absorbent pads to prevent dust generation, or use a HEPA-filtered vacuum dedicated to hazardous materials.

  • Liquid Spill : Cover with a compatible absorbent (e.g., vermiculite). Never use combustible absorbents like sawdust.

  • Validation : Swab the cleaned spill area with a colorimetric indicator for aromatic amines to verify 100% decontamination [4].

  • Waste Sealing : Collect all waste (including contaminated PPE) in a high-density polyethylene (HDPE) container. Label strictly as "Hazardous Waste: Toxic, Corrosive (Phenol/Aniline derivative)."

Process Flow Diagram

G A 1. Fume Hood & PPE Validation B 2. Chemical Transfer & Weighing A->B Verified C Spill or Exposure? B->C D 3. PEG Decontamination & Containment C->D Yes E 4. Hazardous Waste Sealing & Labeling C->E No D->E F 5. Post-Op Doffing & Hand Wash E->F

Operational workflow and emergency response pathways for handling phenolic-aniline derivatives.

References

  • Tulane University Office of Environmental Health and Safety. "FACT SHEET: Phenol." Available at: [Link]

  • New Jersey Department of Health. "Aniline - Hazardous Substance Fact Sheet." Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Application of Colorimetric Indicators and Thermo-Hand Method to Determine Base Permeation Through Chemical Protective Gloves." Available at:[Link]

  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet." Available at:[Link]

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